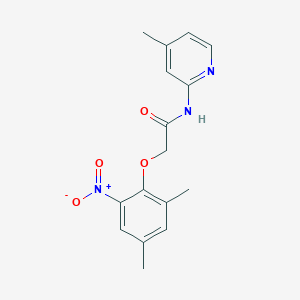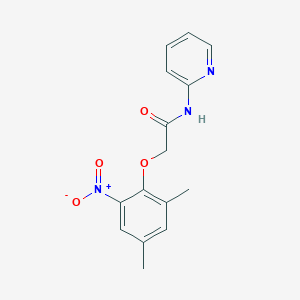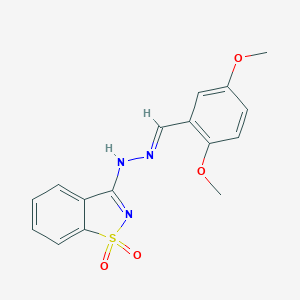![molecular formula C16H9ClF2N2O2 B327164 (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B327164.png)
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione: is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as a fluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of appropriate substituted benzaldehydes with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound may be used to study the effects of halogenated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions between halogenated organic molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of both chloro and fluoro substituents may enhance the compound’s biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects through the inhibition or activation of these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
- (4Z)-1-(3-chlorophenyl)-4-(4-fluorobenzylidene)pyrazolidine-3,5-dione
- (4Z)-1-(4-fluorophenyl)-4-(4-fluorobenzylidene)pyrazolidine-3,5-dione
- (4Z)-1-(3-chloro-4-methylphenyl)-4-(4-fluorobenzylidene)pyrazolidine-3,5-dione
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the fluorobenzylidene group, makes (4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione unique
Properties
Molecular Formula |
C16H9ClF2N2O2 |
|---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-13-8-11(5-6-14(13)19)21-16(23)12(15(22)20-21)7-9-1-3-10(18)4-2-9/h1-8H,(H,20,22)/b12-7- |
InChI Key |
RBQIGDGWFTXMDT-GHXNOFRVSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-(4-fluorophenyl)-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B327085.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327086.png)
![2-{2-nitro-4,6-dimethylphenoxy}-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B327087.png)



![3-cyclopentyl-5-{[1-(3-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327091.png)
![3-cyclopentyl-5-({1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327093.png)
![4-[(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B327095.png)
![4-(3-{[3-cyclopentyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B327098.png)
![5-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327100.png)
![3-cyclopentyl-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327101.png)
![3-cyclopentyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327102.png)

